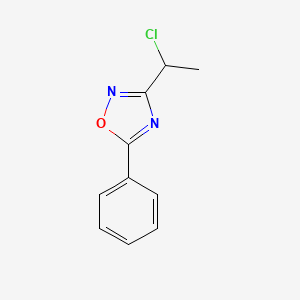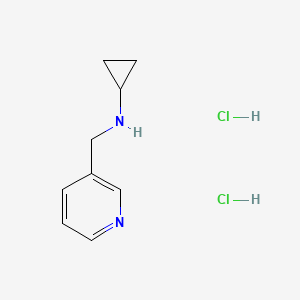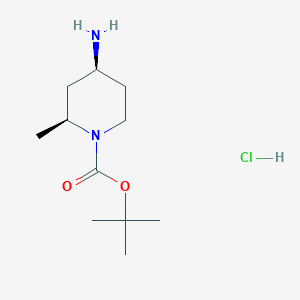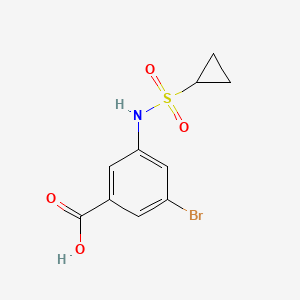
3-Bromo-5-cyclopropanesulfonylaminobenzoic acid
Übersicht
Beschreibung
3-Bromo-5-cyclopropanesulfonylaminobenzoic acid is a chemical compound with the empirical formula C~8~H~6~BrNO~4~S . It belongs to the class of benzoic acid derivatives and contains a bromine atom, a sulfonyl group, and a cyclopropane ring. The compound’s molecular weight is approximately 226.03 g/mol .
Wissenschaftliche Forschungsanwendungen
Biochemical Applications : The compound has been explored in the context of biochemical processes. For example, Ellman's work highlights the use of aromatic disulfides for determining sulfhydryl groups in biological materials, underscoring the relevance of similar compounds in biochemical analysis (Ellman, 1959).
Organic Synthesis : Gong et al. describe the use of a Bronsted-acidic ionic liquid in the synthesis of organic compounds. This study showcases the potential of various bromo-substituted chemicals, akin to 3-Bromo-5-cyclopropanesulfonylaminobenzoic acid, in facilitating organic syntheses (Gong et al., 2009).
Chemical Synthesis : Leng and Qin's development of a new fluorosulfonylation reagent demonstrates the significance of such compounds in chemical synthesis, particularly in creating materials with multiple functional groups (Leng & Qin, 2018).
Plant Biotechnology : Research by Stalker, McBride, and Malyj on the herbicide bromoxynil and its metabolism in transgenic plants highlights the role of bromo-substituted benzoic acids in plant biotechnology and genetic engineering (Stalker, McBride & Malyj, 1988).
Medicinal Chemistry : Boztaş et al. investigated bromophenol derivatives, which are structurally related to this compound, for their inhibitory effects on carbonic anhydrase isoenzymes, showcasing the medicinal chemistry applications of such compounds (Boztaş et al., 2015).
Environmental Chemistry : Knight, Berman, and Häggblom's study on the biotransformation of bromoxynil under various conditions emphasizes the environmental chemistry aspect, particularly in understanding the degradation of bromo-substituted benzoic acids in different ecological settings (Knight, Berman & Häggblom, 2003).
Eigenschaften
IUPAC Name |
3-bromo-5-(cyclopropylsulfonylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO4S/c11-7-3-6(10(13)14)4-8(5-7)12-17(15,16)9-1-2-9/h3-5,9,12H,1-2H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAMZXWDBRBCDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2=CC(=CC(=C2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




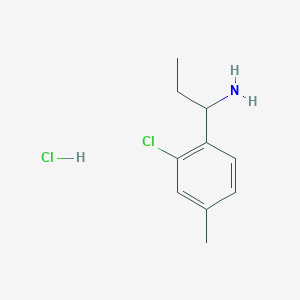



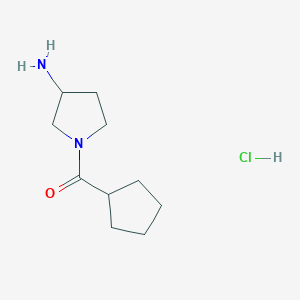
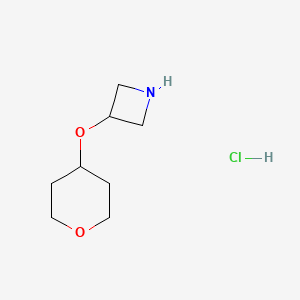

![1-{[(3-Methyloxetan-3-yl)methyl]sulfanyl}ethan-1-one](/img/structure/B1471575.png)
